Loreclezole hydrochloride

概要

準備方法

合成経路: ロレクレゾール塩酸塩の合成経路は広く文書化されていません。 トリアゾール前駆体を含む化学反応によって通常合成されます。

工業生産: 特定の工業生産方法は文献では容易には入手できません。

化学反応の分析

反応: ロレクレゾールは、酸化、還元、置換など、さまざまな反応を起こします。

一般的な試薬と条件: 特定の試薬と条件の詳細についてはほとんど情報がありませんが、ロレクレゾールの合成には、塩素化、環化、その他の有機変換が含まれている可能性があります。

主要な生成物: ロレクレゾールの合成中に形成される主要な生成物には、化合物の塩酸塩が含まれます。

科学研究の応用

化学: ロレクレゾールはGABA受容体モジュレーターとして、神経伝達とリガンド-受容体相互作用に関する研究において関連しています。

生物学: 研究者は、神経興奮性と発作制御に対するその影響を探求しています。

医学: ロレクレゾールの抗けいれん作用は、てんかんの治療に影響を与えます。

産業: 工業用途に関する情報は限られています。

科学的研究の応用

Anticonvulsant Activity

Loreclezole has been extensively studied for its anticonvulsant properties . Research indicates that it elevates the seizure threshold in various animal models, making it a potential candidate for treating epilepsy. In studies involving maximal electroshock-induced seizures in mice, loreclezole demonstrated significant anticonvulsant activity, enhancing the effects of traditional antiepileptic drugs .

Table 1: Anticonvulsant Efficacy of Loreclezole

| Study Reference | Model Used | Dosage | Efficacy Observed |

|---|---|---|---|

| Donnelly & Macdonald (1996) | Maximal electroshock | Varies | Significant increase in seizure threshold |

| Fisher et al. (2000) | Recombinant α1β1γ2L GABA-A receptor | 5 µM | Potentiation of receptor currents |

| Kotak et al. (2008) | Auditory cortex maturation | Systemic administration | Prevented hearing loss-related deficits |

Neuropharmacological Research

Beyond its anticonvulsant effects, loreclezole is utilized in neuropharmacological research to understand GABA receptor function and modulation. Studies have shown that it can potentiate responses to GABA, leading to insights into receptor dynamics and potential therapeutic applications for anxiety and mood disorders .

Case Study: Interaction with Other Compounds

A study investigated the interactions between loreclezole and other modulators like chlormethiazole and pentobarbitone. It was found that these compounds could synergistically enhance depolarization responses mediated by GABA-A receptors, suggesting potential for combination therapies in treating neurological disorders .

Structural Insights and Drug Development

The structural characteristics of loreclezole have prompted investigations into its pharmacophore model, which aids in the development of new derivatives with improved efficacy and safety profiles. The interaction between the triazole moiety of loreclezole and specific amino acids on the GABA-A receptor has been hypothesized to be critical for its activity .

作用機序

- GABAA受容体モジュレーション : ロレクレゾールはGABAA受容体を正に調節し、抑制性神経伝達を強化します。

- 分子標的 : GABAA受容体の特定のサブユニット(β2またはβ3)と相互作用します。

- 経路 : 関与する正確な経路は、現在も研究中の分野です。

類似の化合物との比較

- 独自性 : ロレクレゾールのプロファイルはベンゾジアゼピンに似ていますが、独自の機能があります。

- 類似の化合物 : その他のGABAA受容体モジュレーターには、ジアゼパム、ロラゼパム、クロナゼパムなどがあります。

類似化合物との比較

- Uniqueness : Loreclezole’s profile resembles benzodiazepines, but it has distinct features.

- Similar Compounds : Other GABAA receptor modulators include diazepam, lorazepam, and clonazepam.

生物活性

Loreclezole hydrochloride is a compound known for its significant role as a selective modulator of GABA-A receptors, particularly those containing β2 and β3 subunits. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

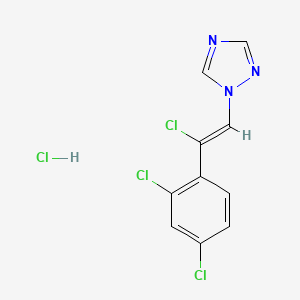

- Chemical Name : (Z)-1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1H-1,2,4-triazole hydrochloride

- Molecular Formula : C₁₃H₉Cl₃N₃

- Purity : ≥99%

- Classification : GABA-A receptor modulator

Loreclezole acts primarily as a positive allosteric modulator for GABA-A receptors with β2 or β3 subunits, enhancing the effects of GABA (gamma-aminobutyric acid), which is the principal inhibitory neurotransmitter in the brain. Additionally, it functions as a negative modulator at a unique regulatory site, contributing to enhanced receptor sensitization and inhibiting homomeric ρ1 GABA-C receptors .

-

Positive Allosteric Modulation :

- Loreclezole increases the peak whole-cell response to submaximal concentrations of GABA by enhancing receptor activation specifically at β2 and β3 subunits .

- It has been shown to potentiate GABAergic currents in various experimental models, indicating its efficacy in modulating synaptic transmission .

-

Negative Modulation :

- At higher concentrations (above 6 µM), loreclezole enhances the rate of desensitization of GABA-A receptor currents, which may play a role in its anticonvulsant properties .

- This effect is independent of the receptor's beta-subunit composition and suggests a novel inhibitory allosteric site involved in its mechanism .

Efficacy in Anticonvulsant Activity

Loreclezole has been extensively studied for its anticonvulsant properties. In various animal models, it has demonstrated effectiveness against seizures induced by different pharmacological agents. Here are some key findings:

- Case Study: Anticonvulsant Effects :

- In a study examining the effects of loreclezole on seizure thresholds in mice, it was found that loreclezole significantly elevated the seizure threshold compared to controls .

- The study reported a median effective dose (ED50) of 118.92 mg/kg in seizure models, indicating its potential as an effective anticonvulsant with a favorable safety profile .

Comparative Studies with Other Compounds

Loreclezole's action has been compared with other known modulators:

- In experiments involving other GABAergic compounds such as diazepam and propofol, loreclezole exhibited distinct pharmacological profiles, particularly in its selectivity for specific GABA-A receptor subtypes .

- Unlike diazepam, which activates multiple GABA-A receptor subtypes indiscriminately, loreclezole's selective action may reduce side effects associated with broader-spectrum benzodiazepines .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3.ClH/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;/h1-6H;1H/b10-4-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKSVFLKVCVVFQ-MDZFRNKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045676 | |

| Record name | Loreclezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。